molecular formula C10H11N3S B3317571 5-Amino-3-methyl-1-phenylpyrazole-4-thiol CAS No. 96497-49-3

5-Amino-3-methyl-1-phenylpyrazole-4-thiol

Cat. No. B3317571
CAS RN: 96497-49-3
M. Wt: 205.28 g/mol
InChI Key: YPJQZFUPWFYSMX-UHFFFAOYSA-N
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Description

5-Amino-3-methyl-1-phenylpyrazole is an aminopyrazole derivative . It has an empirical formula of C10H11N3 and a molecular weight of 173.21 . It is a heterocyclic building block .


Molecular Structure Analysis

The molecular structure of 5-Amino-3-methyl-1-phenylpyrazole consists of a pyrazole ring with an amino group at the 5th position, a methyl group at the 3rd position, and a phenyl group at the 1st position .


Chemical Reactions Analysis

5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .


Physical And Chemical Properties Analysis

5-Amino-3-methyl-1-phenylpyrazole has a melting point of 114-117 °C (lit.) . More specific physical and chemical properties for 5-Amino-3-methyl-1-phenylpyrazole-4-thiol were not found in the available resources.

Scientific Research Applications

Antibacterial Activity

5-Amino-3-methyl-1-phenylpyrazole-4-thiol and its derivatives have shown promising antibacterial activities. For instance, Tagawa et al. (2002) prepared derivatives of this compound and found them effective against multiple bacteria including MRSA, S. aureus, and S. epidermidis. These compounds also exhibited synergistic effects with certain aminoglycosides, highlighting their potential in antimicrobial therapy (Tagawa et al., 2002).

Synthesis of Biologically Active Substances

The compound has been involved in the synthesis of various biologically active substances. For example, Fedotov and Hotsulia (2021) synthesized S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol, which laid a foundation for the creation of drugs with potential anti-inflammatory, antifungal, and anticancer activities (Fedotov & Hotsulia, 2021).

Development of Fluorescent Brightening Agents

Tagdiwala and Rangnekar (2007) utilized 5-Amino-3-methyl-1-phenylpyrazole in the synthesis of compounds for potential use as fluorescent brightening agents. Their work involved creating derivatives that were evaluated for their spectral properties, expanding the potential applications in material sciences (Tagdiwala & Rangnekar, 2007).

Pharmaceutical Applications

The compound has been part of the synthesis process in creating various pharmaceutical agents. For instance, Sujith et al. (2009) synthesized Mannich bases containing ibuprofen moiety using related compounds. These bases were tested for their anti-inflammatory and analgesic activities, indicating their potential in pain management and anti-inflammatory therapies (Sujith et al., 2009).

Synthesis of Heterocyclic Compounds

Quiroga et al. (1998) demonstrated the use of 5-Amino-3-methyl-1-phenylpyrazole in the synthesis of various heterocyclic compounds. These syntheses contribute to the broader field of organic chemistry and the development of new chemical entities with potential applications in pharmaceuticals and materials science (Quiroga et al., 1998).

Development of Corrosion Inhibitors

Chauhan et al. (2019) explored the use of similar triazole compounds as corrosion inhibitors for metals like copper. Their findings suggest potential industrial applications in protecting metals against corrosion, particularly in harsh environments (Chauhan et al., 2019).

Safety And Hazards

5-Amino-3-methyl-1-phenylpyrazole is classified under GHS07. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The substance is classified as a combustible solid .

properties

IUPAC Name

5-amino-3-methyl-1-phenylpyrazole-4-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-9(14)10(11)13(12-7)8-5-3-2-4-6-8/h2-6,14H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJQZFUPWFYSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methyl-1-phenylpyrazole-4-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SV Thiruvikraman, S Seshadri - Bulletin of the Chemical Society of …, 1985 - cir.nii.ac.jp
… Several 5-substituted 1-phenylpyrazolo[3,4-d]thiazole derivatives have been synthesized by reaction of 5-amino-3-methyl-1-phenylpyrazole-4-thiol with different reagents. …
Number of citations: 9 cir.nii.ac.jp

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